molecular formula C11H14BrNO B13312835 2-(4-Bromophenyl)-3-methylmorpholine

2-(4-Bromophenyl)-3-methylmorpholine

Cat. No.: B13312835
M. Wt: 256.14 g/mol
InChI Key: FWXJFYRBAJTHOA-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-methylmorpholine (CAS: 1955540-71-2) is a chiral morpholine derivative with a molecular formula of C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . The compound features a morpholine ring substituted at the 2-position with a 4-bromophenyl group and at the 3-position with a methyl group. Its stereochemistry is designated as rac-(2R,3R)-trans, indicating a racemic mixture of enantiomers with specific spatial configurations . The bromine atom enhances lipophilicity and may influence receptor binding or metabolic stability compared to non-halogenated analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXJFYRBAJTHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-methylmorpholine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then reduced to yield the final product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-methylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the bromophenyl group can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base like potassium carbonate

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced bromophenyl derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In cancer research, the compound may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

2-(3-Fluorophenyl)-3-methylmorpholine (3-FPM; CAS: 1350768-28-3)
  • Molecular Formula: C₁₁H₁₄FNO
  • Molecular Weight : 195.23 g/mol
  • Key Differences: Replaces bromine with fluorine at the phenyl ring’s 3-position. Fluorine’s smaller size and electronegativity reduce steric bulk and lipophilicity (logP ≈ 1.8 vs.
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine Hydrochloride (CAS: 952290-08-3)
  • Molecular Formula: C₁₂H₁₄BrClNO·HCl
  • Molecular Weight : 347.52 g/mol
  • Key Differences : Substitutes the bromophenyl group as a benzyl substituent on the morpholine nitrogen and adds a chlorine atom. The hydrochloride salt improves aqueous solubility, while the benzyl group introduces conformational flexibility, possibly affecting target selectivity .

Heterocyclic Analogs

Pyridazin-3(2H)-one Derivatives (e.g., FPR2 Agonists)
  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Key Differences: Replaces morpholine with a pyridazinone core, which contains two nitrogen atoms. This heterocycle enhances hydrogen-bonding capacity and electron-deficient character, critical for FPR2 receptor activation and neutrophil chemotaxis .
1,3-Oxazole Derivatives
  • Example : 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one

Physicochemical and Pharmacokinetic Properties

Compound CAS Molecular Weight (g/mol) logP (Estimated) Solubility Key Structural Features
2-(4-Bromophenyl)-3-methylmorpholine 1955540-71-2 256.14 ~2.5 Low (free base) Bromophenyl, methyl-morpholine
3-FPM 1350768-28-3 195.23 ~1.8 Moderate Fluorophenyl, methyl-morpholine
4-[(4-Bromo-3-chlorophenyl)methyl]-morpholine HCl 952290-08-3 347.52 ~3.0 High (salt form) Bromo/chloro-benzyl, morpholine-HCl
Pyridazinone FPR2 Agonist - ~450 ~3.2 Low Pyridazinone, methoxybenzyl, bromophenyl

Biological Activity

2-(4-Bromophenyl)-3-methylmorpholine is a morpholine derivative characterized by a bromophenyl group and a methyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. The presence of the bromine atom enhances its reactivity, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}BrN
  • Molecular Weight : 240.12 g/mol

The morpholine ring contributes to the compound's solubility and interaction with biological targets, while the bromophenyl group is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Enzyme Inhibition : It interacts with specific enzymes, potentially modulating their activity. This is crucial for its pharmacological effects and therapeutic applications.
  • Receptor Modulation : The compound may influence receptor activity, contributing to its overall biological profile.

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. This binding can lead to:

  • Inhibition of Metabolic Enzymes : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Modulation of Receptor Activity : By interacting with receptors, it can alter signaling pathways that are pivotal in various biological functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria; effective against XDR-S. Typhi pathogens
Enzyme InhibitionModulates activity of metabolic enzymes
Receptor ModulationInfluences receptor signaling pathways

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Table 2: MIC Values Against Various Strains

Bacterial StrainMIC (µg/mL)Reference
XDR-S. Typhi16
E. coli32
S. aureus64

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Its applications extend beyond medicinal chemistry into fields such as agrochemicals and materials science due to its unique structural properties.

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